Enhanced Lipophilicity: XLogP3 Comparison with Unsubstituted Parent and 7-Hydroxy Analog
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate exhibits a computed XLogP3 of 3.5, which is significantly higher than the unsubstituted parent ethyl 4-hydroxyquinoline-3-carboxylate (XLogP3 ~2.1) and the 7-hydroxy analog ethyl 7-hydroxyquinoline-3-carboxylate (XLogP3 ~2.1) [1]. The 7-benzyloxy group contributes approximately +1.4 log units to the partition coefficient relative to the 7-unsubstituted or 7-hydroxy derivatives.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Ethyl 4-hydroxyquinoline-3-carboxylate: ~2.1; Ethyl 7-hydroxyquinoline-3-carboxylate: ~2.1 |
| Quantified Difference | +1.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Increased lipophilicity directly impacts membrane permeability and binding to hydrophobic targets, making this compound a preferred scaffold for projects requiring enhanced cellular uptake or specific hydrophobic interactions.
- [1] PubChem. Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate (CID 18526306), Ethyl 4-hydroxyquinoline-3-carboxylate (CID 135413987), Ethyl 7-hydroxyquinoline-3-carboxylate (CID 4634578). Computed XLogP3 values. https://pubchem.ncbi.nlm.nih.gov/. View Source
